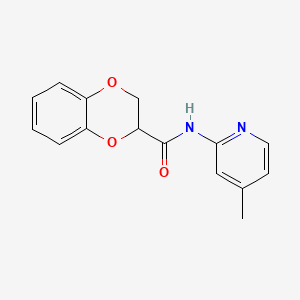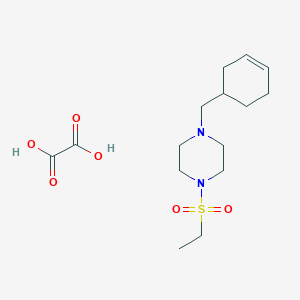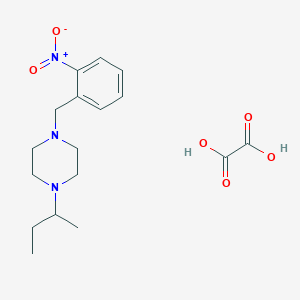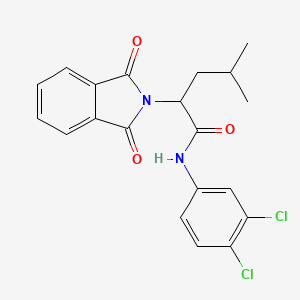
1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate
Overview
Description
1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate, also known as CNS-5161, is a chemical compound that has gained attention in the field of neuroscience due to its potential therapeutic applications. CNS-5161 is a selective dopamine D2 receptor antagonist, which means it can block the activity of dopamine at the D2 receptor sites in the brain.
Mechanism of Action
1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate works by blocking the activity of dopamine at the D2 receptor sites in the brain. Dopamine is a neurotransmitter that is involved in the reward system of the brain, and is implicated in addiction and other neurological disorders. By blocking the activity of dopamine at the D2 receptor sites, 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate can reduce the reinforcing effects of drugs of abuse, and may also be effective in treating other disorders such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate can reduce the release of dopamine in the brain, which is thought to be the mechanism behind its ability to reduce drug-seeking behavior. 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate has also been shown to increase the release of acetylcholine in the brain, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate in lab experiments is its selectivity for the dopamine D2 receptor. This means that it can be used to study the specific effects of dopamine at the D2 receptor sites, without affecting other neurotransmitter systems. However, one limitation of using 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are a number of future directions for the study of 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate. One area of research is the development of more potent and selective dopamine D2 receptor antagonists. Another area of research is the use of 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate in combination with other drugs to treat addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate, and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its selectivity for the dopamine D2 receptor makes it an important tool for studying the effects of dopamine in the brain, and its ability to reduce drug-seeking behavior suggests that it may be effective in treating addiction in humans. Further research is needed to fully understand the potential of 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate, and to develop more effective treatments for neurological disorders.
Scientific Research Applications
1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate is in the treatment of drug addiction. Studies have shown that 1-cyclopentyl-4-(3-nitrobenzyl)piperazine oxalate can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating addiction in humans.
properties
IUPAC Name |
1-cyclopentyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.C2H2O4/c20-19(21)16-7-3-4-14(12-16)13-17-8-10-18(11-9-17)15-5-1-2-6-15;3-1(4)2(5)6/h3-4,7,12,15H,1-2,5-6,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSKNIPNCHDXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3939249.png)

![2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939274.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B3939278.png)

![1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)
![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)


![4-(4-nitrophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3939319.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B3939326.png)

![N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939343.png)